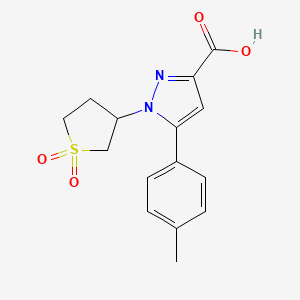

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-10-2-4-11(5-3-10)14-8-13(15(18)19)16-17(14)12-6-7-22(20,21)9-12/h2-5,8,12H,6-7,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNNWSWSDKVVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is a novel organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 341.37 g/mol. The structure features a pyrazole ring, a dioxidotetrahydrothiophene moiety, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

The primary mechanism by which this compound exerts its biological effects involves the modulation of ion channels, particularly the G protein-gated inwardly rectifying potassium channels (GIRK) . Activation of these channels can lead to hyperpolarization of neuronal membranes, thereby influencing neuronal excitability and potentially offering therapeutic benefits in various neurological disorders such as epilepsy and anxiety disorders .

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate inhibitory activity against various bacterial strains at concentrations as low as 10 μM . The structure-activity relationship (SAR) suggests that modifications in the substituents on the pyrazole ring can enhance antimicrobial efficacy.

Anti-inflammatory Properties

In vitro studies have demonstrated that compounds with similar structures possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies indicate that compounds containing the pyrazole moiety may exhibit anticancer properties. For example, certain derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects. The specific mechanisms often involve apoptosis induction and cell cycle arrest.

Case Studies

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of pyrazole derivatives found that specific modifications to the compound significantly improved its ability to protect neuronal cells from oxidative stress-induced damage. The results indicated a dose-dependent response in cellular viability assays .

Case Study 2: Antimicrobial Efficacy

In another study, a series of pyrazole derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Data Tables

| Biological Activity | Compound | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antimicrobial | 1 | 10 | Inhibition of bacterial growth |

| Neuroprotective | 2 | 15 | ROS scavenging |

| Anti-inflammatory | 3 | 20 | Cytokine inhibition |

| Anticancer | 4 | 25 | Apoptosis induction |

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The tetrahydrothiophene-1,1-dioxide group in the target compound contrasts with the sulfamoylphenyl group in analogs like 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid. The p-tolyl group is conserved across analogs, suggesting its role in hydrophobic interactions with enzyme active sites or lipid membranes .

Carboxylic Acid Utility :

- The carboxylic acid group enables conjugation with amines or alcohols to form amides or esters, as seen in HDAC inhibitor conjugates . This reactivity is critical for prodrug design or bifunctional molecule synthesis.

Pharmacokinetic Implications :

- Analogs with sulfamoyl groups (e.g., 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid) demonstrate stability in biological matrices, making them suitable as internal standards in LC-MS assays . The target compound’s sulfone group may similarly enhance metabolic stability.

Vorbereitungsmethoden

Hydrazine-Based Cyclization

The most common route to pyrazoles involves cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For the target molecule, a tailored 1,3-diketone A bearing the tetrahydrothiophene sulfone and p-tolyl groups is required.

Synthetic Pathway:

- Preparation of 1,3-Diketone Intermediate :

- Cyclocondensation :

Optimization :

- Use of aprotic solvents (e.g., DMF) and HCl accelerates dehydration, improving yields to >80%.

- Nano-ZnO catalysts enhance reaction rates and selectivity in analogous pyrazole syntheses.

1,3-Dipolar Cycloaddition with Nitrilimines

Nitrilimine Generation and Cycloaddition

An alternative route employs 1,3-dipolar cycloaddition between nitrilimines and alkenes or alkynes.

Procedure :

- Nitrilimine Formation :

- Cycloaddition :

Advantages :

- High regioselectivity due to dipole orientation.

- Compatible with sensitive functional groups like sulfones.

Oxidation of Tetrahydrothiophene Precursors

Sulfonation and Oxidation

The tetrahydrothiophene sulfone moiety is introduced via oxidation of a tetrahydrothiophene intermediate.

Steps :

- Synthesis of Tetrahydrothiophene Derivative :

- Oxidation to Sulfone :

Critical Considerations :

- Over-oxidation to sulfonic acids must be avoided by controlling reaction time and temperature.

Carboxylic Acid Functionalization

Ester Hydrolysis

The carboxylic acid group is typically introduced via hydrolysis of an ethyl ester precursor.

Protocol :

- Ester Formation :

- Hydrolysis :

Alternatives :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| 1,3-Dicarbonyl Cyclization | Diketone preparation, cyclization | 60–75 | High | Moderate |

| 1,3-Dipolar Cycloaddition | Nitrilimine generation, cycloaddition | 72–88 | Excellent | High |

| Oxidation-Hydrolysis | Sulfonation, ester hydrolysis | 85–95 | N/A | High |

Trade-offs :

- Cyclocondensation offers simplicity but requires precise control of diketone synthesis.

- Cycloaddition provides superior regioselectivity but involves sensitive intermediates.

Industrial-Scale Considerations

Catalytic and Solvent Optimization

Q & A

Q. What are the recommended synthetic routes for 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid?

A multi-step approach is typically employed. First, construct the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or acrylates. Introduce the p-tolyl group using Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst, aryl boronic acids, K₃PO₄ in degassed DMF/H₂O) . The tetrahydrothiophene-1,1-dioxide moiety can be incorporated via nucleophilic substitution or Mitsunobu reaction. Final hydrolysis of ester intermediates (e.g., using NaOH/EtOH) yields the carboxylic acid .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., p-tolyl aromatic protons at ~7.2 ppm, pyrazole C=O at ~160 ppm) .

- IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and S=O vibrations (~1050-1200 cm⁻¹) .

- ESI-MS : Validate molecular weight (expected [M-H]⁻ peak for C₁₆H₁₅N₂O₄S: ~347.08) .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at 2–8°C in sealed containers . For solubility, use polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures. Pre-saturate solutions with N₂ to prevent oxidation of the sulfone group .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the tetrahydrothiophene-1,1-dioxide group?

Use Mitsunobu conditions (DIAD, PPh₃) with tetrahydrothiophene-3-ol-1,1-dioxide. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1). If yields are low (<50%), consider pre-activating the alcohol with tosyl chloride or optimizing stoichiometry (1.2–1.5 equiv of sulfone derivative) .

Q. What strategies mitigate side reactions during Suzuki coupling of the p-tolyl group?

Side products (e.g., homocoupling) arise from residual oxygen. Ensure rigorous degassing of solvents and use 10 mol% Pd(PPh₃)₄. Additives like TBAB (tetrabutylammonium bromide, 0.1 equiv) improve boronic acid solubility and reduce aryl halide decomposition . Purify via column chromatography (SiO₂, gradient elution with 10–30% EtOAc in hexane) .

Q. How can computational methods predict biological activity or reactivity?

Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target enzymes (e.g., cyclooxygenase-2). Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to evaluate electron density at the carboxylic acid group, predicting nucleophilic reactivity . Compare with analogs like 1-(2-oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid for SAR insights .

Q. How to resolve discrepancies in spectroscopic data between synthesized batches?

Contradictory NMR peaks may stem from rotamers (due to restricted rotation around the pyrazole-sulfone bond). Acquire variable-temperature NMR (VT-NMR, 25–80°C in DMSO-d₆) to confirm dynamic effects. Cross-validate with HSQC and HMBC for unambiguous assignment .

Safety and Experimental Design

Q. What safety precautions are essential for handling this compound?

- Acute Toxicity : Wear nitrile gloves, FFP3 masks, and safety goggles. Use fume hoods for weighing .

- Spill Management : Absorb with sand/vermiculite, collect in sealed containers, and dispose as hazardous waste .

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent SO₂ release .

Q. How to design stability studies under varying pH and temperature?

Prepare buffered solutions (pH 2–12) and incubate at 25°C/40°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water). The sulfone group is stable in acidic conditions but may hydrolyze in basic media (>pH 10) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in literature?

Discrepancies often arise from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD. For aqueous solubility, use shake-flask method with UV-Vis quantification (λmax ~270 nm) . If solubility is lower than expected, consider salt formation (e.g., sodium or ammonium salts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.